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Compound of Interest

Compound Name: Sativan

Cat. No.: B030306

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and
stereochemistry of Sativan, a naturally occurring isoflavan. The document is intended for
researchers, scientists, and professionals in the field of drug development who are interested in
the chemical and physical properties of this compound.

Molecular Structure

Sativan, a member of the isoflavan class of flavonoids, possesses a core structure consisting
of a chroman ring system substituted with a dimethoxyphenyl group.[1][2] The systematic
IUPAC name for the naturally occurring enantiomer is (3R)-3-(2,4-dimethoxyphenyl)-3,4-
dihydro-2H-chromen-7-ol.[2]

Table 1: Chemical Identifiers for Sativan
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Identifier Value Source
(3R)-3-(2,4-
IUPAC Name dimethoxyphenyl)-3,4-dihydro-  [2]

2H-chromen-7-ol

Chemical Formula C17H1804 [1][2]
Molecular Weight 286.32 g/mol [2][3]
CAS Number 41743-86-6 [2]

COC1=CC(=C(C=C1)
SMILES [C@H]2CC3=C(C=C(C=C3)0) [2]
0C2)0C

INChl=1S/C17H1804/c1-19-
14-5-6-15(17(9-14)20-2)12-7-

InChl 11-3-4-13(18)8-16(11)21-10- [21[3]
12/h3-6,8-9,12,18H,7,10H2,1-
2H3/t12-/m0/s1

TUXCLIQCYVCGDW-
InChlKey [2][3]
LBPRGKRZSA-N

The molecular framework of Sativan is built upon an isoflavan skeleton, which is a derivative of
3-phenylchromen-4-one.[1] It is specifically classified as a 4'-O-methylated isoflavonoid due to
the methoxy groups attached to the phenyl substituent.[1]

Stereochemistry

The stereochemistry of Sativan is a critical aspect of its molecular identity, influencing its
biological activity. Sativan has a single chiral center located at the C3 position of the chroman
ring.

The naturally occurring form of Sativan is the (-)-enantiomer, which has been determined to
have an (R) absolute configuration at the C3 stereocenter.[2][3][4] This is denoted as (3R)-
Sativan. The stereochemistry is crucial for its interaction with biological targets.
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Sativan Molecular Structure Chiral Center (C3)

Click to download full resolution via product page
Caption: Molecular structure of Sativan with the C3 stereocenter highlighted.

The determination of the absolute configuration is a key experimental step in the
characterization of natural products. The Cahn-Ingold-Prelog (CIP) priority rules are used to
assign the R/S descriptor to a chiral center.[5][6]

Table 2: Physicochemical Properties of Sativan (Predicted)
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Property Value Source
Water Solubility 0.015 g/L [1]

logP 3.13 [1]

pKa (Strongest Acidic) 9.78 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

C)c;untg p N ]
Rotatable Bond Count 3 [1]

Experimental Protocols for Structural Elucidation

The structural and stereochemical characterization of Sativan relies on a combination of
spectroscopic and chiroptical techniques. The following outlines the general methodologies
employed.

Sativan can be isolated from various plant sources, such as Medicago sativa (alfalfa) and
Sesbania grandiflora.[2][7] A general workflow for the isolation process is as follows:
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Plant Material (e.g., roots)

:

Extraction with a suitable solvent (e.g., methanol)

:

Filtration and Concentration

:

Solvent-Solvent Partitioning

:

Column Chromatography (e.g., Silica Gel)

:

Further Purification (e.g., HPLC)

Isolated Sativan
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Isolated Compound

Spectroscopic Analysis
(NMR, MS, IR, UV)

Stereochemical Analysis

Planar Structure Determination (Optical Rotation, CD)

Absolute Configuration
((3R)-Sativan)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide on the Molecular Structure
and Stereochemistry of Sativan]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b030306#sativan-molecular-structure-and-
stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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